molecular formula C15H11F3N2O3S B3139635 3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-methyloxime CAS No. 477852-19-0

3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-methyloxime

Cat. No. B3139635
CAS RN: 477852-19-0
M. Wt: 356.3 g/mol
InChI Key: ZQKKRHAHLIIAMC-DJKKODMXSA-N
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Description

3-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-methyloxime is a chemical compound with the molecular formula C14H8F3NO3S. It is used primarily for proteomics research . The compound’s structure consists of a benzene ring with a nitro group (NO2) at position 3, a trifluoromethyl group (CF3) at position 4, and a sulfanyl group (SC6H4) attached to the carbonyl carbon. The O-methyloxime moiety is also present.

Molecular Structure Analysis

The molecular structure of this compound can be visualized using tools like the NIST Chemistry WebBook . The compound’s 3D structure may be viewed using Java or Javascript .

Scientific Research Applications

LC-MS/MS Study of Degradation Processes

One related compound, Nitisinone (NTBC), has been studied for its degradation processes using liquid chromatography coupled with mass spectrometry (LC-MS/MS). This research aimed to determine the stability of NTBC under various conditions, identifying major degradation products and contributing to a better understanding of its properties. Such studies are crucial for assessing potential risks and benefits in medical applications of similar compounds (Barchańska et al., 2019).

Synthesis and Environmental Impact

The synthesis and environmental impact of small molecules like 3-nitrooxypropanol (3-NOP) have been reviewed, highlighting their role in reducing greenhouse gas emissions and climate change. This indicates the potential for related compounds to contribute to sustainable farming and environmental protection efforts (Marco-Contelles, 2023).

Practical Synthesis Applications

Research into practical synthesis methods for compounds like 5,5′-Methylene-bis(benzotriazole) shows the utility of such molecules in creating metal passivators and light-sensitive materials. This illustrates the broader applicability of complex organic compounds in materials science and green chemistry (Gu et al., 2009).

Atmospheric and Environmental Studies

The environmental fate and effects of compounds such as TFM, used in controlling sea lamprey in the Great Lakes, demonstrate the relevance of chemical studies to ecological health and management. Understanding the environmental impact and degradation pathways of such compounds is essential for minimizing ecological risks (Hubert, 2003).

Advanced Oxidation Processes

A review on the degradation of acetaminophen by advanced oxidation processes sheds light on the chemical and biological mechanisms involved in water treatment technologies. This type of research is critical for improving the removal of recalcitrant compounds from water, showcasing the environmental applications of chemical research (Qutob et al., 2022).

properties

IUPAC Name

(E)-N-methoxy-1-[3-nitro-4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O3S/c1-23-19-9-10-5-6-14(13(7-10)20(21)22)24-12-4-2-3-11(8-12)15(16,17)18/h2-9H,1H3/b19-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKKRHAHLIIAMC-DJKKODMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC(=C(C=C1)SC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CC(=C(C=C1)SC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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